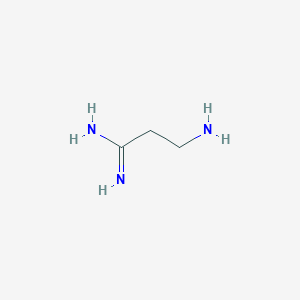

3-Aminopropanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c4-2-1-3(5)6/h1-2,4H2,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRCNNXBVRSLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminopropanimidamide and Its Structural Analogues

Established Synthetic Routes to the Core 3-Aminopropanimidamide Scaffold

The fundamental structure of this compound can be assembled through several reliable synthetic routes. These methods primarily focus on the construction of the amidine functional group from nitrile or cyanamide (B42294) precursors.

Condensation Reactions in Amidination

One of the most traditional and widely applied methods for synthesizing amidines is the Pinner reaction. jk-sci.com This reaction proceeds in two main steps. Initially, a nitrile reacts with an alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas, to form an intermediate known as a Pinner salt (an imino ester hydrochloride). nrochemistry.comorganic-chemistry.org This salt is then treated with ammonia (B1221849) to yield the final amidine. wikipedia.org

For the synthesis of this compound, the process would start with a protected form of 3-aminopropionitrile. The amino group is typically protected to prevent it from reacting with the acid catalyst. The Pinner salt is formed and subsequently undergoes ammonolysis to produce the amidine. The final step involves the deprotection of the amino group to yield this compound. Low temperatures are often required during the formation of the Pinner salt to prevent its decomposition. jk-sci.comwikipedia.org

Table 1: Overview of the Pinner Reaction for Amidine Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrile (R-C≡N), Alcohol (R'-OH) | Anhydrous Acid (e.g., HCl), Anhydrous Solvent | Pinner Salt ([R-C(=NH₂⁺)OR']Cl⁻) |

| 2 | Pinner Salt | Ammonia (NH₃) or Amine (R''NH₂) | Amidine (R-C(=NH)NH₂) |

Cyanamide-Based Synthetic Approaches

Cyanamide-based methods offer an alternative route to the amidine scaffold. These approaches involve the reaction of an amine with a cyanamide derivative. This can be viewed as a guanylation reaction. For instance, a primary amine can add to cyanamide or a substituted cyanamide to form a guanidine-like structure, which in this context is the amidine. nih.gov

The synthesis can be achieved by reacting a suitable precursor, such as 1,3-diaminopropane, with a cyanamide source. The reaction may be catalyzed to facilitate the addition of the amino group across the nitrile of the cyanamide. researchgate.net These methods are valuable for creating N-substituted amidines by selecting the appropriate starting amine and cyanamide. nih.gov

Preparation via Nitrile Intermediates

The direct conversion of nitriles to amidines is a highly atom-economical approach. sciforum.net This transformation involves the nucleophilic addition of ammonia or an amine to the carbon-nitrile triple bond. mdpi.comresearchgate.net While this reaction can be challenging with unactivated nitriles, various catalysts have been developed to promote the transformation. sciforum.net

Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) can activate the nitrile group, making it more susceptible to nucleophilic attack. sciforum.net Furthermore, transition metal catalysts, particularly copper-based systems, have been shown to be effective. mdpi.comresearchgate.net For example, a copper(I) chloride catalyst in the presence of a base can facilitate the addition of amines to nitriles under oxidative conditions. mdpi.com The synthesis of this compound via this route would typically start from 3-aminopropionitrile, with the amino group often protected during the reaction. google.com

Table 2: Catalytic Systems for Direct Amidination of Nitriles

| Catalyst System | Key Components | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid Catalysis | AlCl₃, ZnCl₂, CaCl₂ | Harsh conditions (high temp/pressure) | sciforum.net |

| Copper-Catalyzed | CuCl, Cs₂CO₃, 2,2'-bipyridine | 100 °C, O₂ atmosphere | mdpi.comresearchgate.net |

| Palladium-Catalyzed | Palladium catalyst, Arylboronic acids | Oxidative conditions | sciforum.net |

Synthesis of Halogenated and Salt Forms of the Chemical Compound

Modifications to the core this compound structure, such as halogenation or salt formation, are important for altering its physicochemical properties.

Halogenated derivatives can be synthesized by introducing halogen atoms onto the carbon backbone. pnrjournal.com Depending on the desired product, direct halogenation methods using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed, often on a precursor molecule before the final amidine is formed. mdpi.comgoogle.com The reaction conditions, including solvent and temperature, are critical for controlling the position and degree of halogenation. pnrjournal.com

Salt forms of this compound are readily prepared through standard acid-base chemistry. The basic amidine functional group can be protonated by reacting the compound with an appropriate acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent. nih.gov This reaction typically yields a crystalline salt, such as this compound hydrochloride, which often has improved stability and solubility compared to the free base. google.com

Chemo-Enzymatic and Biocatalytic Strategies for Aminopropyl Amidine Synthesis

Modern synthetic chemistry increasingly utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions. rsc.org Chemo-enzymatic and biocatalytic routes offer promising alternatives for the synthesis of complex molecules like this compound. nih.gov

Enzymes such as lipases and acyltransferases have been used for the selective formation of amide bonds. nih.govresearchgate.net A potential chemo-enzymatic route could involve the enzymatic synthesis of a key intermediate, such as an N-protected amino amide, which is then chemically converted to the final amidine. Amine dehydrogenases (AmDHs) are another class of enzymes that can be used for the synthesis of chiral amines from ketones, which could be precursors in a multi-step synthesis. frontiersin.org These biocatalytic methods can offer high enantioselectivity, which is crucial for the synthesis of specific stereoisomers. nih.govnih.gov The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency and sustainability of the synthesis. nih.gov

Table 3: Examples of Biocatalytic Transformations Relevant to Amine/Amide Synthesis

| Enzyme Class | Transformation | Substrates | Key Advantage |

|---|---|---|---|

| Acyltransferase | Amide bond formation | Carboxylic acid/ester and amine | High selectivity, mild conditions |

| Amine Dehydrogenase | Reductive amination of ketones | Ketone, Ammonia source | Access to chiral amines |

| Lipase | Amide/ester synthesis | Carboxylic acid and amine/alcohol | Can be used in organic solvents |

| Tryptophanase | C-C bond cleavage/formation | l-tryptophan (B1681604) | Specific transformations |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Direct addition reactions, such as the catalytic addition of ammonia to a nitrile, are generally more atom-economical than multi-step routes involving protecting groups.

Use of Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.org The transition metal-catalyzed and biocatalytic methods described above are examples of this principle in action.

Safer Solvents and Reagents : Whenever possible, synthetic methods should use and generate substances that have little to no toxicity. skpharmteco.com This includes choosing greener solvents and avoiding highly toxic reagents. acs.org For example, using water as a solvent or developing solvent-free reaction conditions are key goals. researchgate.net

Reduction of Derivatives : Minimizing or avoiding the use of protecting groups can reduce the number of synthetic steps and the amount of waste generated. sigmaaldrich.comacs.org Enzymatic syntheses are often highly specific and can eliminate the need for protecting groups. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Aminopropanimidamide

Protonation Equilibria and Basicity of the Amidine Moiety

The presence of two basic nitrogen-containing groups, the primary amine and the amidine, defines the acid-base chemistry of 3-Aminopropanimidamide. The amidine moiety is significantly more basic than the primary amino group. smolecule.com While simple alkyl amines typically have conjugate acid pKa values in the 9.5-11.0 range, amidines are among the strongest organic bases, with pKa values often exceeding 12. libretexts.orgmasterorganicchemistry.com

This enhanced basicity is not due to the nitrogen atoms themselves but arises from the substantial resonance stabilization of the conjugate acid, the amidinium ion. When the amidine group accepts a proton, the positive charge is delocalized across both nitrogen atoms and the central carbon atom.

The resonance stabilization of the amidinium cation greatly favors the protonated state, explaining its high basicity compared to a primary amine, where the positive charge in the corresponding ammonium (B1175870) ion is localized on a single nitrogen atom. masterorganicchemistry.com Consequently, in a typical aqueous solution, the amidine group will be preferentially protonated. The primary amino group, with a pKaH likely around 10.6 (similar to other small primary amines), would require a more acidic environment to be protonated. masterorganicchemistry.comyoutube.com

Nucleophilic Additions and Substitutions Involving the Amidine Group

While renowned for their basicity, amidines can also function as effective nucleophilic catalysts. rsc.orgresearchgate.net The nucleophilicity resides in the lone pair of the sp²-hybridized imino nitrogen. This group can attack electrophilic centers, most commonly in acyl transfer reactions where it can catalyze the process. researchgate.net

In the context of this compound, the primary amino group is generally a more reactive nucleophile than the amidine group in standard addition or substitution reactions due to lesser steric hindrance and higher lone pair availability (as it is not part of a π-system). masterorganicchemistry.com However, the amidine's nucleophilic character is crucial for its role as a catalyst and in certain cyclization reactions.

Direct nucleophilic substitution at the amidine carbon is challenging because an amide anion is a very poor leaving group. libretexts.org Such transformations typically require prior activation of the C=N or C-N bond. In biological systems, a similar substitution at a carbamide or guanidinium (B1211019) group is often facilitated by ATP, where phosphorylation of an oxygen or nitrogen atom converts it into a good leaving group (e.g., AMP), allowing for nucleophilic attack at the central carbon. libretexts.org

**3.3. Reactions at the Primary Amino Group (–NH₂) **

The primary amino group in this compound exhibits reactivity typical of a simple aliphatic amine, readily participating in a variety of nucleophilic reactions. byjus.com

The lone pair of electrons on the nitrogen of the primary amino group makes it a potent nucleophile for both alkylation and acylation reactions. libretexts.org

Alkylation: In the presence of alkyl halides, the primary amine undergoes nucleophilic substitution (Sₙ2) to form secondary amines. A significant challenge in this reaction is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and potentially a quaternary ammonium salt. masterorganicchemistry.com Using a large excess of the amine relative to the alkylating agent can favor mono-alkylation. reddit.com

Acylation: Primary amines react readily with acylating agents such as acid chlorides and anhydrides in a nucleophilic acyl substitution reaction to form stable N-substituted amides. byjus.comlumenlearning.com The reaction is typically performed in the presence of a non-nucleophilic base (like pyridine) to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. byjus.comlibretexts.org Unlike alkylation, over-acylation is generally not an issue as the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

| Reaction Type | Reagent | Product Type | General Mechanism |

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine | Sₙ2 Nucleophilic Substitution |

| Acylation | Acyl Chloride (R'-COCl) | N-substituted Amide | Nucleophilic Acyl Substitution |

| Acylation | Acid Anhydride ((R'-CO)₂O) | N-substituted Amide | Nucleophilic Acyl Substitution |

This compound can react with aldehydes and ketones to form an imine, also known as a Schiff base. wikipedia.orgbyjus.com This condensation reaction is typically catalyzed by acid.

The mechanism involves two key stages:

Nucleophilic Addition: The primary amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. byjus.com

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the nitrogen atom results in the formation of a carbon-nitrogen double bond (C=N), yielding the final imine product. researchgate.net

The primary amino group readily reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are highly efficient and proceed via nucleophilic addition.

Ureidination: The nitrogen of the primary amine attacks the highly electrophilic carbon atom of the isocyanate group (–N=C=O). The resulting zwitterionic intermediate rapidly rearranges to form a stable, substituted urea. diva-portal.orgorganic-chemistry.org This reaction is a cornerstone for creating complex molecules and is often used in the synthesis of pharmaceuticals. beilstein-journals.org

Thioureidination: In an analogous reaction, the primary amine attacks the carbon atom of an isothiocyanate (–N=C=S) to yield a substituted thiourea. nih.govrsc.org These thiourea derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. google.com

| Reaction | Reagent | Functional Group | Product |

| Ureidination | Isocyanate (R'-NCO) | –N=C=O | Substituted Urea |

| Thioureidination | Isothiocyanate (R'-NCS) | –N=C=S | Substituted Thiourea |

Schiff Base Formation and Imine Chemistry

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound, possessing two nucleophilic nitrogen centers at a 1,3-relationship, makes it an excellent substrate for constructing six-membered heterocyclic rings. A primary application is in the synthesis of substituted pyrimidines. wjarr.com

The reaction with a 1,3-dicarbonyl compound (such as a β-ketoester or a malonic ester derivative) is a classic and powerful method for pyrimidine (B1678525) synthesis. sciencepublishinggroup.comnih.gov The likely mechanism involves:

Initial condensation between the more nucleophilic primary amino group and one of the carbonyl groups of the 1,3-dielectrophile to form an enamine or imine intermediate.

An intramolecular cyclization step, where the amidine nitrogen attacks the second carbonyl group.

Subsequent dehydration and tautomerization to yield the stable, aromatic pyrimidine ring.

This strategy provides a direct route to 2-aminoalkyl-substituted pyrimidines, which are important scaffolds in medicinal chemistry. organic-chemistry.org The versatility of this reaction allows for the creation of a wide library of derivatives by varying the substitution pattern on the 1,3-dicarbonyl partner.

Metal-Catalyzed Transformations and Coordination Chemistry

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a versatile ligand in coordination chemistry. The imine-like nitrogen atom possesses a lone pair of electrons that can be readily donated to a metal center, forming stable coordination complexes. semanticscholar.org While specific research on metal-catalyzed transformations directly employing this compound as a substrate is limited in publicly accessible literature, the coordination behavior of closely related amidine compounds provides significant insight into its potential.

A notable example is the coordination of propamidine (B86517), an aromatic diamidine, with silver (Ag). Studies have shown the successful synthesis of a high-valence silver(II)-propamidine complex, designated as Ag(II)PRO. semanticscholar.org In this complex, the propamidine molecule acts as a chelating ligand. The synthesis involves the reaction of propamidine with silver nitrate (B79036) (AgNO₃) in a 2:1 molar ratio in a methanol-water solvent system. semanticscholar.org Spectroscopic analysis, including FT-IR and NMR, confirms that the coordination occurs through the imine (=NH) nitrogen atoms of the amidine groups. semanticscholar.org The disappearance of the characteristic -NH band in the infrared spectrum and the absence of imine proton signals in the NMR spectrum of the resulting complex are definitive evidence of the metal-ligand bond formation. semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) has been used to confirm the +2 oxidation state of the silver atom within the complex. semanticscholar.org This demonstrates the ability of the amidine ligand to stabilize higher oxidation states of transition metals. The formation of such complexes is crucial, as the coordination of a molecule to a metal center can significantly alter its reactivity, paving the way for catalytic applications. Transition metal complexes are fundamental to a vast number of catalytic processes, including amide bond formation, cross-coupling reactions, and hydroamination. diva-portal.orgnih.govprinceton.edu The ability of the amidine group in this compound to coordinate with various transition metals suggests its potential utility as a ligand in developing novel catalysts. The primary amino group in this compound offers an additional coordination site, potentially allowing it to act as a bidentate ligand, which could confer unique stability and reactivity to its metal complexes.

Table 1: Synthesis and Characterization of a Silver-Propamidine Complex

| Parameter | Description | Reference |

|---|---|---|

| Ligand | Propamidine | semanticscholar.org |

| Metal Salt | Silver Nitrate (AgNO₃) | semanticscholar.org |

| Molar Ratio (Ligand:Metal) | 2:1 | semanticscholar.org |

| Solvent System | Methanol (B129727):Water (3:1) | semanticscholar.org |

| Coordination Site | Imine (=NH) nitrogen atoms | semanticscholar.org |

| Evidence of Coordination | Disappearance of -NH band (FT-IR), Absence of imine protons (NMR) | semanticscholar.org |

| Metal Oxidation State | Ag(II), confirmed by XPS | semanticscholar.org |

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The most established and widely used method for the synthesis of amidines from nitriles is the Pinner reaction. sci-hub.semdpi.comrsc.org This two-step process provides a reliable route to both acyclic and cyclic amidines.

The general mechanism of the Pinner reaction is as follows:

Formation of an Imidate Salt: The first step involves the acid-catalyzed reaction of a nitrile with an alcohol (such as ethanol (B145695) or methanol). The nitrile nitrogen is protonated by a strong acid (typically anhydrous HCl gas), which activates the carbon atom toward nucleophilic attack by the alcohol. This results in the formation of a carboximidate salt, commonly known as a Pinner salt. sci-hub.semdpi.com

Aminolysis of the Imidate: The isolated Pinner salt is then treated with an amine. In the synthesis of this compound, this would involve reacting the corresponding imidate with ammonia (B1221849). The more basic nitrogen of the amine attacks the imidate carbon, leading to the displacement of the alcohol and formation of the amidine, usually isolated as its hydrochloride salt. sci-hub.se

Mechanistic investigations, particularly through computational methods like Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of such synthetic pathways. sci-hub.sediva-portal.org DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the structures of intermediates and transition states, and calculating their relative energies. rsc.org For the Pinner reaction, computational studies have been used to analyze the kinetic and thermodynamic parameters of the key imidate formation step. sci-hub.se These analyses help rationalize the observed reactivity and product distribution by comparing the energy barriers for different possible reaction pathways. sci-hub.se Such studies confirm that the reaction proceeds through the protonated nitrile intermediate, and they can quantify the activation energies required for the nucleophilic attack and subsequent proton transfers. This detailed mechanistic insight is crucial for predicting the feasibility of the reaction with different substrates and for designing more efficient synthetic protocols.

Table 2: General Mechanistic Steps of the Pinner Reaction for Amidine Synthesis

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Nitrile Activation | Nitrile, Strong Acid (e.g., HCl) |

| 2 | Nucleophilic Attack | Protonated Nitrile, Alcohol (e.g., Ethanol) |

| 3 | Formation of Pinner Salt | Imidate Hydrochloride (Carboximidate) |

| 4 | Aminolysis | Pinner Salt, Amine (e.g., Ammonia) |

| 5 | Product Formation | Amidine Hydrochloride, Alcohol |

Strategic Utility of 3 Aminopropanimidamide As a Versatile Synthetic Building Block

Application in the Construction of Nitrogen-Containing Heterocycles

The presence of two distinct nucleophilic nitrogen centers allows 3-Aminopropanimidamide to participate in various cyclization reactions, leading to the formation of important nitrogen-containing heterocyclic scaffolds. These scaffolds are prevalent in medicinal chemistry and materials science. researchgate.netresearchgate.net

The synthesis of pyrimidines, six-membered aromatic rings with two nitrogen atoms, is a cornerstone of heterocyclic chemistry, as the pyrimidine (B1678525) core is found in nucleic acids and numerous pharmaceuticals. nih.govdavuniversity.org this compound is an ideal precursor for substituted pyrimidines through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.orgpressbooks.pub The reaction proceeds via a tandem annulation where the primary amine and one of the amidine nitrogens react with the two electrophilic carbonyl centers to form the heterocyclic ring. rsc.org

Similarly, imidazole (B134444) derivatives, which are key components of biologically vital molecules like the amino acid histidine, can be synthesized using appropriate precursors. researchgate.netpharmaguideline.comscispace.com The reaction of this compound with 1,2-dicarbonyl compounds or α-haloketones can lead to the formation of imidazole rings, expanding the synthetic utility of this building block.

| Reactant A | Reactant B (1,3-Dielectrophile) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| This compound | β-Dicarbonyl Compound (e.g., Acetylacetone) | Substituted Dihydropyrimidine | [3+3] Cyclocondensation |

| This compound | α,β-Unsaturated Ketone | Substituted Dihydropyrimidine | Michael Addition followed by Cyclization |

Table 1: Illustrative Reactions for Heterocycle Synthesis using this compound.

The guanidinium (B1211019) group is a prominent feature in many natural products and pharmaceuticals due to its strong basicity and ability to form stable hydrogen bonds. nih.govineosopen.org this compound serves as a foundational structure for synthesizing more complex guanidine (B92328) and guanidinium derivatives. The primary amine can be functionalized through various reactions, such as alkylation or acylation, before or after modification of the amidine group itself. For instance, reaction of the primary amine with cyanamide (B42294) or its derivatives can yield a biguanide (B1667054) structure, while reactions with isothiocyanates can lead to thiourea-containing guanidines. researchgate.netgoogle.com These derivatives are of interest in medicinal chemistry as potential ligands for various biological targets. nih.govnih.gov

| Starting Material | Reagent | Product Class | Significance |

|---|---|---|---|

| This compound | N,N'-di-Boc-thiourea | Protected Guanidine Derivative | Intermediate for complex guanidinium salts. nih.gov |

| This compound | Isothiocyanate (R-NCS) | Guanidine-Thiourea Hybrid | Scaffold for bioactive compounds. organic-chemistry.org |

| This compound | Isocyanate (R-NCO) | Guanidine-Urea Hybrid | Building block for functional materials. beilstein-journals.org |

Table 2: Synthesis of Guanidine Derivatives from this compound.

Pyrimidine and Imidazole Synthesis

Role in the Synthesis of Amidine-Functionalized Organic Molecules

Beyond heterocycle formation, this compound is employed to introduce the aminopropyl-amidine motif into larger organic frameworks. The primary amine provides a reactive handle for covalent attachment to other molecules via standard transformations like reductive amination, acylation, or sulfonylation. This strategy allows for the deliberate placement of a strongly basic and potentially chelating amidine group, which can be crucial for modulating the physicochemical properties of a molecule, such as solubility or receptor binding affinity. d-nb.info The synthesis of amidine derivatives is a significant area of research due to their wide range of biological activities. nih.gov

Contributions to Divergent Synthesis and Scaffold Hopping Strategies

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. wikipedia.orgbeilstein-journals.org The bifunctional nature of this compound makes it an excellent substrate for such approaches. One can selectively react either the primary amine or the amidine group, and then subject the product to a second set of reactions at the remaining functional group. This allows for the creation of two distinct sub-libraries of compounds from a single, simple building block, greatly enhancing the efficiency of chemical space exploration. nih.govmdpi.com

Scaffold hopping is a key technique in medicinal chemistry used to identify novel chemical series with biological activity similar to that of a known parent compound. nih.govcresset-group.com This is often done to escape patent-protected chemical space or to improve upon the properties of the original molecule. nih.gov The this compound moiety can be used as a bioisosteric replacement for other basic or cationic groups, such as primary amines, guanidines, or other heterocyclic cores. By "hopping" to this scaffold, chemists can discover new lead compounds with potentially improved pharmacological profiles. researchgate.netrice.edu

Integration into High-Throughput Synthesis of Compound Libraries

High-throughput synthesis (HTS) is a key technology in modern drug discovery, allowing for the rapid creation and screening of large compound libraries to identify new hit molecules. nih.govnih.govaxcelead-us.com The success of HTS campaigns relies on the availability of versatile and reactive building blocks that can be used in robust, automatable chemical reactions. chemrxiv.orgsygnaturediscovery.com this compound is an ideal candidate for inclusion in such libraries. Its ability to undergo reliable reactions such as cyclocondensations, acylations, and reductive aminations makes it suitable for the parallel synthesis of large numbers of diverse products. nih.govtebubio.com The resulting libraries, rich in heterocyclic and amidine-containing structures, provide a valuable resource for screening against a wide range of biological targets.

Design, Synthesis, and Structural Activity Relationship Studies of 3 Aminopropanimidamide Derivatives

Rational Design Principles for Amidine-Containing Analogues

The rational design of analogues of 3-aminopropanimidamide is a strategic process aimed at optimizing molecular properties for specific biological targets. The core of this approach lies in understanding the physicochemical characteristics of the amidine functional group and how it interacts with its biological counterparts. Amidine residues are often incorporated into drug candidates to mimic the side chains of arginine or lysine. tandfonline.com This allows them to form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, which are frequently found in the specificity pockets (S1) of enzymes like trypsin-like serine proteases. tandfonline.comnih.gov

A primary strategy in the rational design of amidine-containing compounds is bioisosterism . drughunter.com This involves replacing the amidine moiety with other functional groups that possess similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic profiles. drughunter.comnih.gov The replacement of an amide or amidine bond can create novel peptidomimetics with enhanced biological properties. nih.gov

Common bioisosteric replacements for the amidine group include various five-membered heterocyclic rings. These heterocycles can mimic the planar nature and dipole moment of the amidine group while offering different hydrogen bonding capabilities and improved metabolic resistance. nih.govcambridgemedchemconsulting.com For instance, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used as amide and amidine bioisosteres. nih.govcambridgemedchemconsulting.comacs.orgnih.gov The choice of bioisostere is highly context-dependent, as even different isomers of the same heterocycle can lead to significant variations in biological activity. drughunter.comnih.gov

Table 1: Common Bioisosteric Replacements for Amidine/Amide Groups

| Bioisostere | Key Features | Reference |

|---|---|---|

| 1,2,4-Oxadiazole | Mimics planarity and dipole moment; metabolically stable. | nih.gov |

| 1,3,4-Oxadiazole | Mimics planarity and dipole moment; metabolically stable. | nih.gov |

| 1,2,3-Triazole | Resistant to hydrolysis and oxidation; synthesized via "click" chemistry. | cambridgemedchemconsulting.comacs.orgnih.gov |

| Tetrazole | Acts as a non-classical bioisostere for carboxylic acids; can enhance bioavailability. | drughunter.com |

| Sulfonamide | Can improve metabolic stability but may introduce solubility issues. | cambridgemedchemconsulting.com |

Synthesis of N-Substituted, C-Substituted, and Cyclic Analogues

The synthesis of derivatives of this compound involves various organic chemistry methodologies to modify the core structure at the nitrogen atoms (N-substitution), the carbon backbone (C-substitution), or through the formation of ring structures (cyclic analogues).

N-Substituted Analogues: The synthesis of N-substituted amidines can be achieved through several routes. A common method involves the reaction of non-volatile amines with aldehydes under microwave-assisted, solvent-free conditions to form an imine, which can be a precursor to the final amidine. organic-chemistry.org A classical and widely used method for forming the amidine group itself is the Pinner reaction, which starts with a nitrile. mdpi.com In this reaction, a nitrile is treated with an alcohol in the presence of hydrogen chloride gas to form an imidate salt. This intermediate can then react with an amine (for N-substituted derivatives) or ammonia (B1221849) to yield the desired amidine. mdpi.com For example, N-substituted benzamides have been synthesized as precursors for various bioactive compounds. researchgate.netnih.gov

C-Substituted Analogues: Introducing substituents on the carbon backbone typically requires starting with a C-substituted precursor before the amidine group is formed. For instance, in the synthesis of substituted thiophene-2-amidines, organolithium chemistry was used to introduce various alkyl groups onto the thiophene (B33073) ring prior to the conversion of a nitrile group into the amidine. researchgate.net

Cyclic Analogues: The synthesis of cyclic amidines often involves intramolecular reactions where the amidine functionality is part of the ring. One approach involves the cyclization of a thioimidate intermediate, which can be formed from an amino amide. nih.gov This method has been used to create cyclic acyl amidines, although it can be susceptible to epimerization at the alpha-carbon. nih.gov Another strategy was used in the synthesis of pyrimido[1,2-a]quinoxaline N-oxides, where the cyclic amidine core is a key structural feature. conicet.gov.ar The synthesis of imidazolinyl-substituted heterocycles, a type of cyclic amidine, can be achieved by reacting an imidate intermediate with ethylenediamine. mdpi.com

Table 2: Selected Synthetic Methodologies for Amidine Derivatives

| Derivative Type | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Amidine (General) | Pinner Reaction | Nitrile, Alcohol, HCl, Amine/Ammonia | mdpi.com |

| N-Substituted | Microwave-assisted imine formation | Aldehyde, Non-volatile amine | organic-chemistry.org |

| C-Substituted | Organometallic addition | Organolithium reagent, Substituted nitrile precursor | researchgate.net |

| Cyclic (Imidazoline) | Imidate cyclization | Imidate salt, Ethylenediamine | mdpi.com |

| Cyclic (Acylamidine) | Thioimidate cyclization | Thioimidate derived from an amino amide | nih.gov |

Methodologies for Introducing Stereochemistry in Derivatives

Introducing specific stereochemistry into molecules is critical, as the biological activity of enantiomers can differ significantly. wiley.comwikipedia.org For derivatives of this compound, controlling chirality is essential for optimizing interactions with chiral biological targets like enzymes and receptors.

A primary strategy for asymmetric synthesis is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This method is versatile and reliable, making it a common choice in drug development. wikipedia.org Prominent examples of chiral auxiliaries include Evans' oxazolidinones (derived from amino acids), camphorsultam (Oppolzer's sultam), and pseudoephedrine. wikipedia.orgresearchgate.net These auxiliaries have been successfully employed in a wide range of stereoselective transformations, including alkylations and aldol (B89426) reactions, to build complex chiral intermediates. researchgate.net

Another powerful methodology for the enantioselective synthesis of chiral amines, which are often precursors to chiral amidines, is the asymmetric hydrogenation of prochiral imines or enamines. acs.org This method uses a transition metal catalyst coordinated to a chiral ligand to deliver hydrogen to one face of the double bond, thereby creating a chiral center with high enantioselectivity. acs.org Reductive amination, which converts a carbonyl compound into a chiral amine in the presence of a chiral auxiliary or catalyst, is another key technique. d-nb.info

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Origin/Type | Typical Applications | Reference |

|---|---|---|---|

| Oxazolidinones (Evans') | Amino acid-derived | Asymmetric aldol reactions, alkylations, acylations | wikipedia.orgresearchgate.net |

| Camphorsultam (Oppolzer's) | Terpene-derived (Camphor) | Diels-Alder reactions, conjugate additions, alkylations | wikipedia.org |

| Pseudoephedrine | Alkaloid | Asymmetric alkylation of enolates | wikipedia.org |

| SAMP/RAMP (Enders') | Hydrazone-based | Asymmetric alkylation of aldehydes and ketones | researchgate.net |

Exploration of Conformational Diversity in Substituted Amidines

The amidine functional group (N=C-N) possesses a partial double bond character in its C-N single bond due to resonance. rsc.orgrsc.org This restricted rotation leads to the existence of conformational isomers and creates a significant energy barrier to rotation that can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net The height of this rotational barrier (Gibbs free energy of activation, ΔG‡) is sensitive to both the nature of the substituents on the amidine and the solvent used. rsc.orgrsc.org

Experimentally determined rotational barriers for the C-N bond in amidines are typically in the range of 50-80 kJ/mol. researchgate.net The barrier height is influenced by electronic effects of substituents. For instance, in a series of N1,N1-dimethyl-N2-substituted phenylacetamidines, the ΔG‡ values correlated with Hammett's σ values, indicating a strong influence of substituent electronic effects on the barrier height. researchgate.net Electron-withdrawing groups on an attached pyridyl ring were found to produce higher and more accessible rotational barriers. rsc.orgrsc.org

Solvent effects also play a crucial role. In contrast to amides where barrier heights generally follow solvent polarity, the rotational barriers in amidines can be significantly influenced by the solvent's ability to form hydrogen bonds with the amino lone pair. rsc.orgrsc.org Protic solvents like water or methanol (B129727) can engage in hydrogen bonding, which affects the electronic distribution within the amidine system and thus alters the rotational barrier. rsc.org Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the geometries of ground and transition states and to determine enantiomerization barriers in chiral amidine derivatives. conicet.gov.ar

Table 4: Effect of Phenyl Ring Substituents on the Rotational Barrier (ΔG‡) in N1,N1-dimethyl-N2-phenylacetamidines

| Substituent (X) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|

| p-OCH3 | 51.2 | researchgate.net |

| p-CH3 | 52.8 | researchgate.net |

| H | 54.1 | researchgate.net |

| p-Cl | 55.4 | researchgate.net |

| m-Cl | 56.6 | researchgate.net |

| p-CN | 58.7 | researchgate.net |

Data derived from studies on phenylacetamidines, which serve as a model for understanding substituent effects on amidine rotational barriers.

Structure-Activity Relationship (SAR) Methodologies for Amidine-Containing Compounds

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity. wikipedia.org It is a cornerstone of medicinal chemistry, used to identify the key structural features (pharmacophores) responsible for a molecule's efficacy and to guide the design of more potent and selective analogues. nih.govnih.gov

In the context of this compound derivatives, SAR studies involve synthesizing a series of related compounds by systematically modifying different parts of the molecule and evaluating their biological activity. For example, in the development of Sortase A inhibitors, SAR studies revealed that the E stereochemistry of a double bond in the lead compound was critical for activity; replacing it with a Z double bond, a triple bond, or a single bond significantly reduced or eliminated inhibitory function. nih.gov Similarly, for a class of amidine-based sphingosine (B13886) kinase inhibitors, replacing the amidine head group with a carboxylic acid or a primary amide was explored to determine the importance of the amidine's specific chemical nature for function. nih.gov These studies help to build a detailed map of which molecular modifications are tolerated and which are detrimental to activity.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced, computational extension of SAR. nih.govmdpi.com QSAR methodologies build mathematical models that quantitatively link variations in the chemical structure of a series of compounds to their biological activities. nih.gov These models use calculated molecular descriptors (representing properties like size, lipophilicity, and electronic features) to predict the activity of new, unsynthesized compounds. mdpi.commdpi.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov QSAR models can be linear, using methods like Multiple Linear Regression (MLR), or non-linear, using machine learning approaches like Support Vector Machines (SVM) or Random Forest (RF). nih.gov

Table 5: Example of a Structure-Activity Relationship (SAR) Table for Hypothetical Amidine Inhibitors

| Compound | R1 Group | R2 Group | Stereocenter | IC50 (nM) |

|---|---|---|---|---|

| Lead Cmpd | -H | -CH3 | (S) | 50 |

| Analog 1 | -F | -CH3 | (S) | 45 |

| Analog 2 | -OCH3 | -CH3 | (S) | 250 |

| Analog 3 | -H | -CF3 | (S) | 80 |

| Analog 4 | -H | -CH3 | (R) | >10,000 |

| Analog 5 | -H | -CH3 | Racemic | 98 |

This table is illustrative, demonstrating how systematic structural changes (substituents, stereochemistry) can be correlated with changes in biological potency (IC50 value).

Computational Chemistry and Spectroscopic Characterization in 3 Aminopropanimidamide Research

Quantum Chemical Calculations for Electronic Structure and Bonding

Electron Density Analysis

Electron density analysis provides a quantitative description of the electron distribution within a molecule. wikipedia.org By examining the topology of the electron density, one can identify critical points that correspond to atomic positions, bond paths, and ring and cage structures. uni-muenchen.de The analysis of the Laplacian of the electron density can further reveal regions of electron concentration and depletion, which are indicative of the nature of chemical bonds (covalent vs. closed-shell interactions). uni-muenchen.demdpi.com

For 3-Aminopropanimidamide, an analysis of the electron density would likely reveal a high electron density around the nitrogen atoms of both the amino and amidine groups, consistent with their electronegativity. The nature of the C-N bonds within the amidine group, which has partial double bond character due to resonance, could be quantitatively described using this method. mdpi.com

Table 1: Hypothetical Electron Density Properties at Bond Critical Points (BCPs) for this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-C | ~0.25 | > 0 |

| C-NH₂ | ~0.30 | < 0 |

| C=N (amidine) | ~0.45 | < 0 |

| C-N (amidine) | ~0.35 | < 0 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule from the perspective of an approaching electrophile or nucleophile. uni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.deavogadro.cc Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. avogadro.ccrsc.org

In the case of this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the amidine and amino groups, highlighting their basicity and ability to act as hydrogen bond acceptors. The hydrogen atoms of the amino and amidine groups would exhibit positive potential, indicating their role as potential hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. stanford.eduresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes and intermolecular interactions. stanford.eduprotocols.io

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, such as water, it is possible to study its hydration shell and the nature of its interactions with solvent molecules, including the formation and lifetime of hydrogen bonds.

Table 2: Hypothetical Intermolecular Interaction Parameters for this compound in Water from MD Simulations

| Interaction Type | Average Number of Interactions | Average Interaction Lifetime (ps) |

| Amidine N···H-O (Water) | 3-4 | 2.5 |

| Amino N···H-O (Water) | 2-3 | 2.0 |

| Amidine H···O (Water) | 2-3 | 1.8 |

| Amino H···O (Water) | 2 | 1.5 |

Note: This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. youtube.com By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. youtube.com

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, reaction mechanism modeling can provide invaluable insights. For example, the precise pathway of nucleophilic attack by the amino group or the role of the amidine group in a reaction could be investigated. The geometries and energies of transition states can be calculated, offering a detailed understanding of the reaction kinetics. youtube.com

Advanced Spectroscopic Applications for Reaction Monitoring (e.g., in situ NMR, IR)

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. nih.govmsesupplies.com This provides a dynamic view of the reaction, enabling the identification of transient intermediates and the determination of reaction kinetics. magritek.comresearchgate.net

For the synthesis or reactions of this compound, in situ NMR could be used to track the disappearance of reactant signals and the appearance of product signals over time. uni-mainz.decsic.es Changes in the chemical shifts of specific protons or carbons can provide information about the changing electronic environment as the reaction progresses. Similarly, in situ IR spectroscopy can monitor changes in the vibrational frequencies of functional groups, such as the N-H stretches of the amino and amidine groups or the C=N stretch of the amidine. uu.nlmt.com

Table 3: Hypothetical Spectroscopic Data for In Situ Monitoring of a Reaction Involving this compound

| Technique | Monitored Signal | Initial State (Reactant) | Final State (Product) |

| ¹H NMR | -CH₂-NH₂ proton signal | ~2.8 ppm | Shifted to ~3.2 ppm |

| ¹³C NMR | C=N carbon signal | ~160 ppm | Shifted to ~155 ppm |

| FT-IR | N-H stretch (amino) | ~3300-3400 cm⁻¹ | Broadened or shifted |

| FT-IR | C=N stretch (amidine) | ~1650 cm⁻¹ | Shifted to ~1630 cm⁻¹ |

Note: This table contains hypothetical data for illustrative purposes.

Cheminformatics Approaches for Analog Design and Library Generation

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. In drug discovery and materials science, cheminformatics tools are essential for designing novel compounds with desired properties. This involves creating virtual libraries of analogs and using quantitative structure-activity relationship (QSAR) models to predict their properties.

Starting with the core scaffold of this compound, cheminformatics approaches can be used to generate a virtual library of analogs by systematically modifying its structure. For example, substituents could be added to the carbon backbone or the amino group. The physicochemical properties of these analogs, such as lipophilicity (logP), polar surface area, and solubility, can then be calculated to assess their drug-likeness or suitability for a particular application. This computational pre-screening can prioritize which analogs to synthesize and test experimentally, saving significant time and resources.

Emerging Roles and Future Trajectories for 3 Aminopropanimidamide in Chemical Biology and Material Science

Development of Amidine-Based Chemical Probes

The development of highly selective and potent chemical probes is crucial for dissecting complex biological pathways and validating new drug targets. chemicalprobes.orgmedchemexpress.com The amidine moiety has emerged as a key structural feature in the design of such probes, offering distinct advantages in modulating protein-ligand interactions. nih.gov Unlike their amide analogues, amidines can be protonated at physiological pH, allowing them to act as hydrogen bond donors and engage in charged interactions, which can be exploited to achieve target selectivity. nih.govacs.org

A prominent example is the discovery of I-BRD9, the first selective cellular chemical probe for Bromodomain-containing protein 9 (BRD9). acs.org In the structure-based design of this probe, the replacement of a methyl amide with an amidine group was a critical step. This transformation resulted in a significant enhancement in selectivity for BRD9 over the highly homologous Bromodomain and Extra-Terminal domain (BET) family of proteins. acs.org The charged amidine was found to be favored in the less hydrophobic binding pocket of BRD9, while creating unfavorable interactions with key residues in the BET family, thus driving selectivity. acs.org This work underscores the potential of the amidine group to fine-tune the pharmacological profile of a molecule, turning a less selective compound into a powerful research tool. acs.orgnih.gov

Contribution to Bio-inspired Catalysis

Nature has evolved metalloenzymes that perform complex chemical transformations with remarkable efficiency and selectivity, often utilizing earth-abundant metals. rsc.orgmdpi.com The field of bio-inspired catalysis seeks to emulate these natural systems to develop new, sustainable chemical processes. rsc.orghomkat.nl The amidine functional group, with its dual nitrogen donor sites, serves as a versatile ligand in designing metal complexes that mimic the active sites of these enzymes. researchgate.netrsc.org

Research into copper-catalyzed reactions has shown the utility of amidine-containing ligands. For instance, efficient copper-catalyzed multicomponent reactions have been developed for the synthesis of N-acyl amidines. nih.gov These processes can involve the generation of reactive intermediates like acyl nitrenes, which are then captured in catalytic cycles. nih.gov The design of the catalyst, including the ligand sphere around the metal center, is critical for success. While not explicitly using 3-aminopropanimidamide, this work demonstrates how amidine structures are integral to the development of novel catalytic C-N bond formations. nih.govresearchgate.net

Inspired by the cooperative nature of enzyme-cofactor systems, researchers have developed cooperative catalysis involving both organocatalysts and transition metals. acs.orgresearchgate.net For example, a bio-inspired copper/amine cooperative system was developed for asymmetric radical azidation. acs.org This approach highlights a key principle in bio-inspired catalysis: modulating the microenvironment around a reactive center to control selectivity. ustc.edu.cn The structural and electronic tunability of amidine ligands makes them excellent candidates for creating such tailored microenvironments in future catalytic systems. mdpi.com

Exploration in Polymer Chemistry and Advanced Materials

Amidine-containing polymers are a significant class of "smart" materials, distinguished by their ability to respond to external stimuli. mdpi.com A key application is in the development of CO2-responsive materials. mdpi.comacs.org The basicity of the amidine group allows it to reversibly capture CO2, often in the presence of water, to form a bicarbonate salt. mdpi.com This reaction transforms a hydrophobic polymer into a hydrophilic one, a change that can be reversed by removing the CO2, for instance, by bubbling an inert gas like nitrogen or by gentle heating. acs.orgnih.gov

The synthesis of these advanced materials can be achieved through various polymerization techniques. One approach involves the post-polymerization modification of a parent polymer. For example, copolymers containing vinylbenzyl chloride can be converted to an azide (B81097) form and subsequently reacted with an alkyne-functionalized amidine via a "click" chemistry reaction to yield the final amidine-containing polymer. acs.orgnih.gov Another strategy is the direct polymerization of a custom-synthesized amidine-containing monomer. nih.gov These methods allow for precise control over the amount of CO2-active amidine functionality within the polymer, enabling the tuning of its responsive properties. acs.org

The applications for these materials are diverse, including their use as solid sorbents for CO2 capture, switchable surfactants, and in plastic recycling. acs.orgmcmaster.ca The ability to tune the basicity of the amidine through structural modifications allows for fine control over the conditions at which CO2 capture and release occur, making these polymers highly adaptable for various technological needs. mdpi.com

Table 1: Examples of Amidine-Containing Monomers and Polymers

| Monomer/Polymer System | Synthesis Method | Stimulus | Application | Reference |

|---|---|---|---|---|

| Poly(styrene-ran-VBTAm) | Post-polymerization modification via "click" chemistry | CO2 / N2, Heat | CO2 Capture | acs.org |

| 4-vinylbenzyl amidine | Direct synthesis of monomer, followed by RAFT polymerization | CO2 | CO2-Responsive "Smart" System | nih.gov |

| Amidine-containing terpolymers | Aqueous hydrolysis of poly(N-vinylformamide) | pH | Flocculation, Ion Exchange | google.com |

Theoretical Frameworks for Designing Novel Amidines with Tunable Properties

The rational design of novel amidine-containing molecules with tailored functionalities relies heavily on theoretical and computational chemistry. researchgate.net Methods like Density Functional Theory (DFT) are powerful tools for investigating the structural, electronic, and spectroscopic properties of amidines at the molecular level. dergipark.org.tracs.org These computational studies allow researchers to predict molecular geometries, understand electronic transitions, and calculate reaction pathways, providing insights that are often difficult to obtain through experiments alone. dergipark.org.trresearchgate.net

For instance, computational studies on "peptidines," oligomers composed of glycine-derived amidines, have demonstrated a strong preference for a specific (trans) geometry. rsc.org This structural constraint, predicted by quantum chemical energy calculations and confirmed by crystallography, suggests that these molecules can project their functional groups in a well-defined, ordered array. rsc.org Such predictable conformations are highly desirable for applications in peptide mimicry and drug discovery.

Theoretical frameworks are also employed to decipher complex reaction mechanisms. Combined experimental and DFT studies were used to understand the mechanism of an iron-catalyzed synthesis of amidines. acs.org Similarly, computational tools have been used to elucidate the synergistic effects in photochemical syntheses of novel amidines. researchgate.net By modeling various mechanistic scenarios, scientists can identify key intermediates and transition states, leading to a deeper understanding of the reaction and enabling its optimization. acs.org Quantitative Structure-Activity Relationship (QSAR) models based on molecular topology have also been built to predict the activity of heterocyclic amidine derivatives, showcasing another avenue where computational screening supports the discovery of new bioactive compounds. researchgate.net

Table 2: Application of Theoretical Methods to Amidine Chemistry

| Theoretical Method | Subject of Study | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry and energetics of "peptidines" | Prediction of preferred trans amidine geometry, leading to ordered structures. | rsc.org |

| DFT, Time-Dependent DFT (TD-DFT) | Structural and spectroscopic properties of a tacrine-saccharin amidine | Calculation of stable conformers and prediction of UV-Vis spectra. | dergipark.org.tr |

| DFT, Kinetic Modeling | Iron-catalyzed amidine synthesis | Elucidation of complex reaction mechanisms involving nitrene transfer. | acs.org |

| QSAR, Multiple Linear Regression | Anti-inflammatory activity of heterocyclic amidines | Development of predictive models for biological activity based on molecular topology. | researchgate.net |

Synergistic Research at the Interface of Synthetic Organic Chemistry and Other Disciplines

The synthesis of complex molecules containing the amidine functional group is a vibrant area of research that sits (B43327) at the intersection of synthetic organic chemistry, catalysis, and medicinal chemistry. researchgate.netrushim.ru The development of efficient, modular, and sustainable synthetic methods is a primary goal. acs.org Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the construction of complex amidine derivatives from simple, readily available starting materials in a single step. acs.orgnih.govfrontiersin.org

Recent advances include the development of metal-free MCRs for the synthesis of sulfonyl amidines, which couple amines, ketones, and azides. acs.org Transition-metal catalysis also plays a pivotal role. rsc.org For example, copper-catalyzed three-component reactions of alkynes, amines, and dioxazolones provide a fast and practical route to N-acyl amidines. nih.gov These synthetic innovations are not merely academic exercises; they provide access to novel chemical matter with potential applications in drug discovery and materials science. nih.gov

This synergy is further exemplified by the use of newly synthesized amidines as building blocks for N-heterocyclic compounds, which are ubiquitous scaffolds in pharmaceuticals. researchgate.netrsc.org The dual nucleophilic nature of the amidine structure makes it an ideal precursor for constructing a wide variety of heterocyclic rings through annulation reactions. researchgate.net The interplay between designing new synthetic routes, exploring their mechanisms with computational tools, and evaluating the products for biological activity represents a powerful, interdisciplinary approach that continues to drive innovation in the chemistry of amidines. researchgate.netnih.gov

Q & A

Q. What are the most reliable synthetic routes for 3-Aminopropanimidamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : Common methods include condensation of nitriles with amines under acidic catalysis or reductive amination of ketones. For example, intermediates like 3-amino-N-(3-hydroxypropyl)propanamide derivatives are synthesized via stepwise alkylation and amidation .

- Optimization Variables :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Yield Monitoring : Employ HPLC or LC-MS to track intermediate purity, ensuring >95% yield via iterative purification (e.g., column chromatography) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Spectroscopic Validation :

- NMR : Confirm amine (-NH₂) and imidamide (-C(NH)NH₂) groups via δ 1.5–2.0 ppm (CH₂) and δ 6.5–7.0 ppm (NH₂) in ¹H NMR .

- IR : Detect N-H stretches at ~3350 cm⁻¹ and C=N vibrations at ~1650 cm⁻¹ .

- Chromatographic Purity :

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the imidamide group under high humidity or acidic conditions .

- Storage Protocols :

- Temperature : Store at –20°C in airtight containers with desiccants (e.g., silica gel).

- Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrolysis .

- Stability Monitoring :

- Periodic HPLC analysis to detect degradation products (e.g., propionamide derivatives) .

Advanced Research Questions

Q. How can this compound be utilized to study enzyme-substrate interactions in amidase or protease systems?

Methodological Answer:

- Kinetic Assays :

- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) under varying imidamide concentrations .

- Mechanistic Probes : Use isotopic labeling (¹⁵N) to track nitrogen transfer in enzymatic reactions via NMR .

- Structural Analysis : Co-crystallize with target enzymes (e.g., trypsin-like proteases) for X-ray crystallography to identify binding motifs .

Q. What computational strategies are effective in predicting the reactivity of this compound with biomolecular targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with catalytic residues (e.g., serine in proteases). Focus on hydrogen bonding and steric fit .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilicity of the imidamide group .

- MD Simulations : Simulate solvent dynamics (e.g., explicit water models) to assess stability of enzyme-ligand complexes over 100 ns trajectories .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

Q. What strategies are recommended for designing this compound derivatives with enhanced selectivity for neurological targets?

Methodological Answer:

- SAR Studies : Modify the alkyl chain length (e.g., C3 vs. C5) to alter blood-brain barrier permeability. Derivatives with cyclopropyl groups show improved CNS penetration .

- In Silico Screening : Use QSAR models trained on LogP and polar surface area data to prioritize analogs with optimal bioavailability .

- In Vivo Testing : Assess neuroactivity in zebrafish models via locomotor assays, comparing dose-response curves of parent compound vs. derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.